N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
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Overview
Description
PD0325901-O-C2-dioxolane: is a chemical compound primarily composed of the MEK inhibitor PD0325901. It is used in conjunction with either a VHL or CRBN E3 ligase ligand for the synthesis of MEK1/2 degraders . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: PD0325901-O-C2-dioxolane is synthesized by combining the MEK inhibitor PD0325901 with a ligand of VHL or CRBN E3 ligase . The reaction conditions typically involve the use of DMSO as a solvent, with the compound being soluble at 100 mg/mL (196.76 mM) in DMSO .
Industrial Production Methods: The industrial production of PD0325901-O-C2-dioxolane involves large-scale synthesis using the same principles as the laboratory synthesis. The compound is produced in solid form and stored at -20°C, protected from light .
Chemical Reactions Analysis
Types of Reactions: PD0325901-O-C2-dioxolane primarily undergoes non-ATP competitive inhibition reactions. It potently inhibits ERK signaling and the proliferation of tumor cells .
Common Reagents and Conditions: The common reagents used in the synthesis of PD0325901-O-C2-dioxolane include DMSO and ligands of VHL or CRBN E3 ligase . The reaction conditions involve maintaining the compound in a solid state at -20°C, protected from light .
Major Products Formed: The major product formed from the reactions involving PD0325901-O-C2-dioxolane is the MEK1/2 degrader .
Scientific Research Applications
PD0325901-O-C2-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of MEK1/2 degraders, which are crucial for studying the MAPK/ERK signaling pathway
Biology: The compound is used to inhibit ERK signaling, which is essential for understanding cell proliferation and differentiation
Medicine: PD0325901-O-C2-dioxolane is used in cancer research to study the effects of MEK inhibitors on tumor growth and proliferation
Industry: The compound is used in the development of new therapeutic agents targeting the MAPK/ERK pathway
Mechanism of Action
PD0325901-O-C2-dioxolane exerts its effects by inhibiting the MEK1 and MEK2 enzymes. It is a non-ATP competitive inhibitor that potently inhibits ERK signaling and the proliferation of tumor cells . The compound binds to the MEK enzymes, preventing their activation and subsequent phosphorylation of ERK1 and ERK2 .
Comparison with Similar Compounds
PD0325901-O-C2-dioxolane is unique due to its high potency and specificity as a MEK inhibitor. It is roughly 500-fold more potent than its predecessor, CI-1040, in terms of its cellular effects on the phosphorylation of ERK1 and ERK2 . Similar compounds include:
CI-1040: A less potent MEK inhibitor compared to PD0325901-O-C2-dioxolane.
GDC-0068-NH2: Another MEK inhibitor used in similar applications.
PD0325901-O-C2-dioxolane stands out due to its improved potency, specificity, and effectiveness in inhibiting ERK signaling .
Properties
IUPAC Name |
N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O4/c19-12-3-2-11(18(25)24-28-6-5-15-26-7-8-27-15)17(16(12)21)23-14-4-1-10(22)9-13(14)20/h1-4,9,15,23H,5-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHJINAFAYYQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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